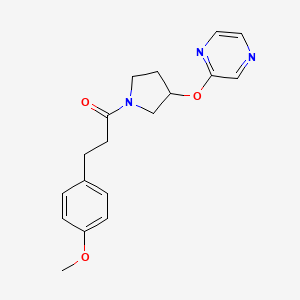![molecular formula C21H20FN5 B2802913 N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902298-41-3](/img/structure/B2802913.png)
N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the transport of salt and water across epithelial tissues. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and liver. CFTRinh-172 has been shown to block the activity of CFTR, making it a potential therapeutic target for the treatment of cystic fibrosis.
作用機序
N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine binds to a specific site on the CFTR protein, known as the "inhibitory site." This prevents the channel from opening and allowing chloride ions to pass through. N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been shown to be a highly potent and selective inhibitor of CFTR, with minimal off-target effects on other ion channels.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been shown to block CFTR-mediated chloride transport in a variety of cell types, including airway epithelial cells, pancreatic cells, and intestinal cells. This leads to a reduction in mucus secretion, which can help to improve lung function in patients with cystic fibrosis. N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has also been shown to inhibit the growth of certain bacteria, including Pseudomonas aeruginosa, which is a common pathogen in cystic fibrosis patients.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is its high potency and selectivity for CFTR. This makes it a useful tool for studying the role of CFTR in various physiological processes. However, one limitation of N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is that it is not a specific inhibitor of CFTR, as it can also inhibit other ion channels at higher concentrations. Additionally, N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is not suitable for use in vivo, as it does not penetrate the cell membrane.
将来の方向性
There are several future directions for research on N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine. One area of interest is the development of more specific inhibitors of CFTR, which could help to reduce off-target effects and improve the safety of these drugs. Another area of research is the use of N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine in combination with other drugs, such as correctors and potentiators, which could help to restore CFTR function in patients with cystic fibrosis. Finally, there is ongoing research into the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma, which could lead to the development of new therapies for these conditions.
合成法
N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be synthesized using a variety of methods, including the reaction of 3-(3-fluorophenyl)-1,2,4-triazolo[4,3-a]quinazolin-5-amine with cyclohexyl isocyanate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been extensively studied in the context of cystic fibrosis research. It has been used to investigate the role of CFTR in various physiological processes, including ion transport, mucus secretion, and bacterial clearance. N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has also been used to screen for potential drugs that could restore CFTR function in patients with cystic fibrosis.
特性
IUPAC Name |
N-cyclohexyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5/c22-15-8-6-7-14(13-15)19-21-24-20(23-16-9-2-1-3-10-16)17-11-4-5-12-18(17)27(21)26-25-19/h4-8,11-13,16H,1-3,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOQNTZGQJMJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2802830.png)
![N-(4-fluorobenzyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2802831.png)
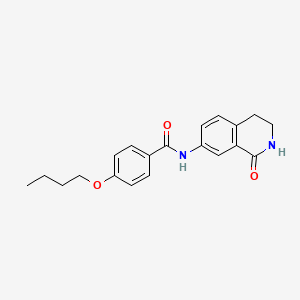
![6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one](/img/structure/B2802837.png)
![1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B2802838.png)
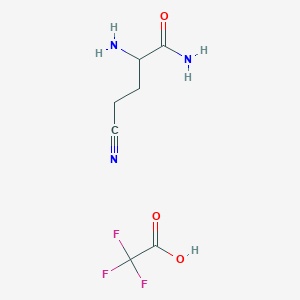
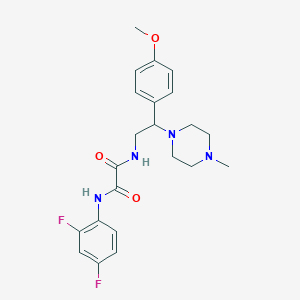
![N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2802841.png)
![N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2802842.png)

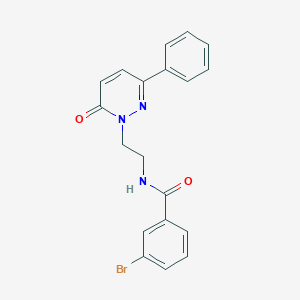
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2802848.png)

